molecular formula C9H14O2 B14525874 4-(2-Oxocyclopentyl)butanal CAS No. 62528-29-4

4-(2-Oxocyclopentyl)butanal

Cat. No.: B14525874
CAS No.: 62528-29-4
M. Wt: 154.21 g/mol
InChI Key: BVCCKTAPPNVKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxocyclopentyl)butanal is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.206 g/mol . This molecule features both an aldehyde and a ketone functional group within its structure, making it a valuable building block for synthetic organic chemistry. While specific biological mechanisms have not been detailed for this exact compound, its structure suggests potential as a synthetic intermediate. The provided search results indicate its use in published synthetic routes, highlighting its role in research laboratories for the construction of more complex molecular architectures . Researchers may employ this compound in the development of novel chemical entities or for use in methodological studies. This product is intended for research purposes in a controlled laboratory environment and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62528-29-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-(2-oxocyclopentyl)butanal

InChI

InChI=1S/C9H14O2/c10-7-2-1-4-8-5-3-6-9(8)11/h7-8H,1-6H2

InChI Key

BVCCKTAPPNVKOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Oxocyclopentyl Butanal and Analogues

Direct Synthesis Approaches to 4-(2-Oxocyclopentyl)butanal

Direct synthetic routes to this compound and its precursors often rely on well-established carbon-carbon bond-forming reactions and oxidative transformations. These methods provide the fundamental framework for constructing the target molecule's carbon skeleton and introducing the requisite functional groups.

Cross-Condensation Reactions of Aldehydes and Cyclic Ketones

The aldol (B89426) condensation is a powerful tool for the formation of carbon-carbon bonds and is a primary strategy for synthesizing β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives. masterorganicchemistry.com The cross-condensation between an aldehyde and a cyclic ketone, such as butanal and cyclopentanone (B42830), can theoretically lead to the formation of this compound after a series of steps.

The reaction is typically performed in the presence of an acid or base catalyst. researchgate.net In a crossed aldol reaction between butanal and cyclopentanone, two main pathways are possible: the enolate of butanal can attack the cyclopentanone carbonyl, or the enolate of cyclopentanone can attack the butanal carbonyl. askfilo.com To favor the desired product, where the butanal moiety is attached to the cyclopentanone ring, reaction conditions must be carefully controlled to selectively generate the enolate of cyclopentanone, which then acts as the nucleophile.

Subsequent dehydration of the initial aldol addition product would yield an α,β-unsaturated ketone, which could then be selectively reduced to afford the saturated side chain of this compound. The choice of catalyst and reaction conditions is crucial to control selectivity and minimize self-condensation products. d-nb.info For instance, studies on the cross-condensation of cyclopentanone with valeraldehyde (B50692) have demonstrated that the use of heterogeneous metal-modified oxide catalysts can influence the ratio of cross-condensation to self-condensation products. d-nb.info

Reactant 1Reactant 2Catalyst TypePotential Intermediate
CyclopentanoneButanalAcid or Base2-(1-hydroxybutyl)cyclopentan-1-one
CyclopentanoneButanalAcid or Base2-butylidenecyclopentan-1-one

Oxidative Transformations of Precursor Alcohols and Related Substrates

The aldehyde functionality of this compound can be introduced through the oxidation of a corresponding primary alcohol. A plausible synthetic route would involve the initial formation of 4-(2-oxocyclopentyl)butan-1-ol, which can then be oxidized to the target aldehyde.

A variety of methods are available for the oxidation of primary alcohols to aldehydes, with careful selection of the oxidant being necessary to avoid over-oxidation to the carboxylic acid. orgsyn.org Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. More environmentally benign methods utilizing catalytic amounts of reagents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in the presence of a stoichiometric oxidant such as sodium hypochlorite (B82951) are also widely employed. orgsyn.org For example, 1-butanol (B46404) can be converted to butanal in high yield using TEMPO-mediated oxidation. orgsyn.org This methodology could be applied to a precursor alcohol to furnish the butanal moiety of the target molecule.

Precursor SubstrateReagentProduct
4-(2-oxocyclopentyl)butan-1-olPyridinium chlorochromate (PCC)This compound
4-(2-oxocyclopentyl)butan-1-olDess-Martin periodinaneThis compound
4-(2-oxocyclopentyl)butan-1-olTEMPO/NaOClThis compound

Ring-Closing and Intramolecular Cyclization Strategies for the Cyclopentanone Core

The formation of the cyclopentanone ring is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are powerful strategies for the construction of cyclic systems. A relevant approach involves the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.

A synthetic precursor bearing two ester functionalities at appropriate positions on a linear carbon chain could be cyclized to form the cyclopentanone ring. Subsequent elaboration of the side chain would then be required to introduce the butanal moiety.

Another approach is exemplified by the synthesis of 3-(2-oxocyclopentyl)-propionic acid esters, which are close analogues of the target molecule. This method involves the reaction of cyclopentanone with morpholine (B109124) to form an enamine, which then undergoes a Michael addition with an acrylate. google.com A similar strategy could be envisioned for the synthesis of this compound, potentially using a different Michael acceptor.

Catalytic Innovations in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, organocatalysis, and biocatalysis offer advanced tools for the synthesis of complex molecules like this compound and its chiral analogues.

Transition Metal Catalysis in Carbonyl Group Formation and Functionalization

Transition metal catalysts are versatile tools for a wide range of organic transformations, including the formation and functionalization of carbonyl groups. While direct synthesis of this compound using transition metal catalysis is not extensively documented, several catalytic reactions could be applied to its synthesis.

For instance, hydroformylation of an appropriate alkene precursor containing a cyclopentanone moiety could introduce the aldehyde group. This reaction, typically catalyzed by rhodium or cobalt complexes, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.

Furthermore, transition metal-catalyzed cross-coupling reactions could be employed to construct the carbon skeleton of the molecule. For example, a Suzuki or Negishi coupling could be used to join a cyclopentanone-containing fragment with a four-carbon side chain precursor.

Organocatalytic and Biocatalytic Approaches to Chiral Analogues

The synthesis of chiral analogues of this compound, where the stereocenter is at the point of attachment of the side chain to the cyclopentanone ring, can be achieved through asymmetric catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Asymmetric aldol reactions catalyzed by chiral amines, such as proline and its derivatives, are well-established methods for the enantioselective synthesis of β-hydroxy ketones and aldehydes. This approach could be used to perform an enantioselective cross-condensation between cyclopentanone and butanal, leading to a chiral aldol addition product that can be further transformed into the desired chiral this compound analogue.

Biocatalysis employs enzymes to catalyze chemical reactions with high stereo-, regio-, and chemoselectivity. Enzymes such as aldolases can be used to perform asymmetric aldol reactions. Alternatively, lipases can be used for the kinetic resolution of racemic intermediates, such as a racemic 4-(2-oxocyclopentyl)butan-1-ol, to isolate a single enantiomer. Alcohol dehydrogenases (ADHs) can also be used for the enantioselective oxidation of a diol precursor or the enantioselective reduction of a diketone precursor to generate a chiral alcohol, which can then be converted to the target chiral aldehyde.

Catalytic ApproachCatalyst TypeKey TransformationPotential Chiral Product
OrganocatalysisProlineAsymmetric Aldol ReactionEnantiomerically enriched 2-(1-hydroxybutyl)cyclopentan-1-one
BiocatalysisAldolaseAsymmetric Aldol ReactionEnantiomerically enriched 2-(1-hydroxybutyl)cyclopentan-1-one
BiocatalysisLipaseKinetic ResolutionEnantiomerically enriched 4-(2-oxocyclopentyl)butan-1-ol
BiocatalysisAlcohol DehydrogenaseAsymmetric Reduction/OxidationEnantiomerically enriched alcohol precursor

Photocatalyzed Synthetic Routes to Aldehyde and Ketone Components

The synthesis of the constituent parts of this compound—the cyclopentanone ring and the butanal side chain—can be approached through modern photocatalytic methods, which offer mild and efficient alternatives to traditional synthesis. researchgate.net Visible-light photocatalysis has emerged as a powerful tool for generating reactive intermediates under ambient conditions, enabling a variety of transformations relevant to aldehyde and ketone synthesis. researchgate.netrsc.org

Photocatalytic strategies can be employed to install the formyl group required for the butanal moiety. rsc.org These methods often involve the generation of formyl radicals from stable precursors. researchgate.net For instance, reagents like glyoxylic acid derivatives or α-chloro N-methoxyphthalimide can serve as sources of the aldehyde group in photocatalytic reactions. rsc.org The general mechanism involves a photocatalyst, such as an iridium or ruthenium complex or an organic dye, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. beilstein-journals.orgbeilstein-journals.org This process can generate acyl radicals from precursors like α-keto acids, which can then participate in C-C bond-forming reactions. rsc.org

Similarly, the synthesis of ketone moieties, such as the cyclopentanone core, can be achieved through radical-based photocatalytic approaches. rsc.org These methods often utilize carboxylic acids and their derivatives as starting materials. For example, a photocatalytic acylation strategy using a tetrabutylammonium (B224687) decatungstate (TBADT) catalyst can facilitate the direct coupling of aldehydes with other molecules. researchgate.net A general method for synthesizing 1,4-ketoaldehydes has been developed using a Ru²⁺-photocatalyzed, visible-light-mediated atom transfer radical addition (ATRA) reaction between α-bromoketones and alkyl vinyl ethers. acs.org This approach allows for the construction of complex carbonyl compounds from readily available starting materials. acs.org

Multi-component and Cascade Reactions Yielding this compound Scaffolds

The aldol reaction and its variants are fundamental C-C bond-forming reactions that are highly applicable to the synthesis of this compound. chemistry.coachwikipedia.org The core principle involves the reaction of an enolate ion, generated from a carbonyl compound, with another carbonyl group to form a β-hydroxy aldehyde or ketone. sigmaaldrich.comyoutube.com In the context of the target molecule, the key disconnection points to a reaction between a cyclopentanone enolate and a suitable four-carbon electrophile.

A crossed-aldol reaction, where two different carbonyl compounds react, is a direct approach. masterorganicchemistry.com To synthesize the target scaffold, the enolate of cyclopentanone could be reacted with a protected butanal derivative or an α,β-unsaturated aldehyde. The reaction is typically catalyzed by an acid or a base. researchgate.net For instance, base-catalyzed aldol condensation of cyclopentanone can be used to generate dimers and trimers, demonstrating the reactivity of its α-hydrogen. mdpi.com The Claisen-Schmidt reaction, a crossed aldol condensation between a ketone and an aromatic or aliphatic aldehyde, provides a precedent for such transformations, often yielding α,α'-bis(alkylidene)cycloalkanones under solvent-free conditions with catalysts like solid NaOH. researchgate.net

The Michael addition, another crucial carbonyl condensation, involves the addition of a nucleophile (like a ketone enolate) to an α,β-unsaturated carbonyl compound. chemistry.coach A plausible route to the this compound scaffold involves the Michael addition of a cyclopentanone enolate to an acceptor like acrolein, followed by chain extension. The Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation, is a powerful tool for forming six-membered rings, but the principles of enolate addition are directly relevant. chemistry.coach

Beyond traditional condensations, modern synthetic chemistry offers novel bond-forming reactions that can be integrated into pathways to construct the this compound structure. These methods often provide access to complex scaffolds with high selectivity.

One such approach involves transition metal-catalyzed reactions. For example, a nickel-catalyzed carbonylation of cyclopropanols with benzyl (B1604629) bromides has been shown to produce multisubstituted cyclopentenones. organic-chemistry.org This process involves the formation of a 1,4-diketone intermediate, which then undergoes an intramolecular aldol condensation. organic-chemistry.org While this specific reaction builds the ring, the principle of using metal catalysis to generate key diketone precursors could be adapted. Similarly, palladium-catalyzed α-arylation of silyl (B83357) enol ethers derived from cycloalkanones is a powerful method for forming C-C bonds at the α-position, which could be extended to alkylation. organic-chemistry.org

Organocatalysis also provides novel strategies. The iminium catalysis of the Morita-Baylis-Hillman reaction of cyclopentenone with aldehydes demonstrates a method for forming a C-C bond at the β-position of an enone, yielding a functionalized allylic alcohol that could be a precursor to the desired side chain. organic-chemistry.org

One-pot syntheses, which involve multiple sequential reactions in a single vessel, significantly improve efficiency by avoiding the isolation and purification of intermediates. researchgate.net The synthesis of substituted cyclopentanones is amenable to such procedures.

A reported one-pot synthesis of enantiomerically enriched 2,3-disubstituted cyclopentanones highlights a relevant strategy. nih.gov This procedure involves the copper-catalyzed 1,4-reduction of a 3-substituted cyclopentenone, which generates a silyl enol ether intermediate in situ. This intermediate is then directly alkylated by adding an alkylating agent to the same reaction vessel. nih.gov This method produces trans-2,3-disubstituted cyclopentanones with excellent control over stereochemistry. nih.gov Adapting this to the target molecule could involve using a cyclopentenone precursor and a four-carbon electrophile in the alkylation step.

Cascade reactions, where the product of one reaction triggers the next, are another hallmark of efficient one-pot procedures. nih.gov A hypothetical cascade for this compound could begin with the conjugate addition of a nucleophile to cyclopentenone, with the resulting enolate intermediate being trapped by an electrophile to build the butanal side chain in a single, continuous process.

Precursors and Derivatives in Synthetic Pathways to this compound

The rational design of a synthesis for this compound relies on the selection of appropriate precursors and the strategic use of derivatives as key intermediates.

Precursors: The most direct precursors are simple, commercially available molecules. Cyclopentanone is a logical starting material for the cyclic ketone core. researchgate.net Its α-protons are readily removed to form an enolate for subsequent C-C bond formation. magritek.com For the butanal side chain, several four-carbon precursors could be employed, including butanal itself, crotonaldehyde (B89634) (for a Michael addition followed by reduction), or a protected derivative like 4,4-diethoxybutanal to prevent unwanted self-condensation. The use of cyclopentenone as a precursor is also a powerful strategy, as it allows for conjugate addition reactions to install the side chain at the 3-position. acs.orgacs.org

Derivatives: Synthetic routes often proceed through derivatives of the final target molecule. For instance, an aldol addition between cyclopentanone and butanal would initially yield 4-(2-hydroxy-2-oxocyclopentyl)butanal. This β-hydroxy ketone derivative would then require a subsequent reduction or transformation of the newly introduced hydroxyl group. Alternatively, if the synthesis involves the conjugate addition to cyclopentenone, an initial product might be 4-(2-oxocyclopent-3-en-1-yl)butanal, an unsaturated derivative that would require selective reduction of the double bond. The butanal functional group itself might be carried through the synthesis in a protected form, such as a diethyl acetal (B89532), which is a common derivative used to prevent the aldehyde from undergoing undesired reactions until the final deprotection step. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 2 Oxocyclopentyl Butanal

Reactivity Profile of the Aldehyde Functionality

The terminal aldehyde group is generally the more reactive of the two carbonyl functionalities in 4-(2-oxocyclopentyl)butanal. This heightened reactivity is due to both steric and electronic factors; the aldehyde's carbonyl carbon is less sterically hindered and more electrophilic than that of the ketone. ncert.nic.inlibretexts.org

Nucleophilic Addition Reactions and Derivatives

The carbonyl carbon of the aldehyde is highly electrophilic and susceptible to attack by a wide range of nucleophiles. ksu.edu.sack12.org This fundamental reaction, known as nucleophilic addition, proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a new sigma bond and the breaking of the C-O pi bond. ck12.orgopenochem.org

This reactivity allows for the synthesis of numerous derivatives from this compound. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an acidic workup. britannica.com Similarly, the addition of a cyanide ion (from HCN with a catalytic base) yields a cyanohydrin, a versatile intermediate in organic synthesis. ncert.nic.in

Table 1: Potential Derivatives from Nucleophilic Addition to the Aldehyde Group

Nucleophile (Reagent)Product ClassResulting Functional Group
Grignard Reagent (R-MgX)Secondary Alcohol-CH(OH)R
Hydride Ion (NaBH₄, LiAlH₄)Primary Alcohol-CH₂OH
Cyanide Ion (NaCN/H⁺)Cyanohydrin-CH(OH)CN
Primary Amine (R-NH₂)Imine-CH=N-R
Secondary Amine (R₂NH)Enamine(Formed at α-carbon)
Alcohol (R-OH/H⁺)Acetal (B89532)-CH(OR)₂

Oxidation and Reduction Pathways

The aldehyde functionality is readily oxidized to a carboxylic acid by a variety of oxidizing agents. ncert.nic.in Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). chemistrysteps.comlibretexts.orgorganic-chemistry.org The latter is a mild oxidizing agent and is often used as a chemical test to distinguish aldehydes from ketones, as ketones are generally resistant to oxidation under these conditions. libretexts.orglibretexts.org The oxidation of an aldehyde to a carboxylic acid proceeds through a gem-diol intermediate formed by the addition of water to the carbonyl group. libretexts.orglibretexts.org

Conversely, the aldehyde group can be easily reduced to a primary alcohol. britannica.com Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). study.comlibretexts.orgscience-revision.co.uk Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) is also an effective method. britannica.com These reagents work by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. science-revision.co.uk

Table 2: Oxidation and Reduction Products of the Aldehyde Functionality

TransformationReagent(s)Product
OxidationKMnO₄ or CrO₃/H₂SO₄ or Tollens' Reagent4-(2-Oxocyclopentyl)butanoic acid
ReductionNaBH₄ or LiAlH₄ or H₂/Catalyst5-(2-Oxocyclopentyl)pentan-1-ol

Condensation Reactions, Including Aldol (B89426) and Knoevenagel Processes

Aldehydes with α-hydrogens, such as this compound, can undergo base- or acid-catalyzed aldol condensations. ncert.nic.in In this reaction, the enolate of one molecule acts as a nucleophile, attacking the carbonyl group of a second molecule. The initial product is a β-hydroxy aldehyde (an aldol addition product). Subsequent heating often leads to dehydration, yielding an α,β-unsaturated aldehyde. ncert.nic.in Given the presence of two carbonyl groups, intramolecular aldol condensation is a significant possibility, potentially leading to the formation of a new ring structure, typically favoring five- or six-membered rings due to their thermodynamic stability. organicchemistrytutor.comlibretexts.orgyoutube.com

The Knoevenagel condensation is another important reaction of the aldehyde group. It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetic esters) in the presence of a weak base catalyst like an amine. thermofisher.comwikipedia.orgsigmaaldrich.comorganicreactions.org The reaction proceeds via nucleophilic addition followed by dehydration to yield a C=C double bond. wikipedia.orgsigmaaldrich.com

Reactivity Profile of the Cyclic Ketone Functionality

The cyclopentanone (B42830) ring offers different, yet equally important, avenues for chemical transformation, primarily centered on the chemistry of its α-carbons and the integrity of the carbocyclic ring.

Alpha-Substitution Chemistry and Enolate Formation

Like the aldehyde, the ketone functionality has acidic protons on the carbons alpha to the carbonyl group. Deprotonation at these positions by a base generates a nucleophilic enolate ion. masterorganicchemistry.compatsnap.com In this compound, the two α-carbons of the cyclopentanone ring (C2 and C5) are not equivalent. This non-equivalence means that deprotonation can lead to two different regioisomeric enolates. The formation of the less substituted (kinetic) enolate is favored by using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, whereas the more substituted (thermodynamic) enolate is favored by using a smaller base at higher temperatures. masterorganicchemistry.compatsnap.com

Once formed, these enolates can react with various electrophiles in α-substitution reactions. A common example is alkylation, where the enolate reacts with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.comyoutube.com This process is crucial for building more complex molecular architectures. nih.gov

Table 3: Potential Products from Enolate Formation and Alpha-Alkylation

Reaction ConditionIntermediateElectrophile (R-X)Potential Product
LDA, -78°C (Kinetic Control)Less substituted enolate (at C5)CH₃I4-(5-Methyl-2-oxocyclopentyl)butanal
NaOEt, 25°C (Thermodynamic Control)More substituted enolate (at C2)CH₃I4-(1-Methyl-2-oxocyclopentyl)butanal (quaternary center)

Ring-Opening and Ring-Contraction/Expansion Reactions of the Cyclopentanone Ring

The cyclopentanone ring can undergo transformations that alter its size. The Baeyer-Villiger oxidation is a classic example of a ring-expansion reaction. wikipedia.org When the ketone is treated with a peroxy acid (like m-CPBA), an oxygen atom is inserted adjacent to the carbonyl carbon, converting the cyclic ketone into a six-membered ring lactone (a cyclic ester). acs.orgnih.govsigmaaldrich.com The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the carbonyl carbon.

Ring contraction can be achieved via the Favorskii rearrangement. wikipedia.orgddugu.ac.innrochemistry.com This reaction typically involves treating an α-halo derivative of the cyclopentanone with a base. wikipedia.orgadichemistry.com The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a ring-contracted carboxylic acid derivative (in this case, a cyclobutane (B1203170) derivative). wikipedia.orgadichemistry.comyoutube.com

Ring-opening reactions are also possible under specific conditions. For instance, strong oxidizing conditions can cleave the ring, and certain nucleophilic additions can lead to intermediates that subsequently undergo fragmentation.

Interplay and Chemoselectivity Between the Carbonyl Centers

The presence of both an aldehyde and a ketone in this compound necessitates a careful consideration of chemoselectivity in its reactions. Aldehydes are generally more electrophilic and more susceptible to nucleophilic attack than ketones due to less steric hindrance and the presence of a hydrogen atom that does not electronically stabilize the carbonyl carbon as much as an alkyl group. This inherent difference in reactivity forms the basis for selectively modifying one carbonyl group in the presence of the other.

Strategies for Selective Functionalization of Polycarbonyl Compounds

The selective functionalization of dicarbonyl compounds like this compound is a cornerstone of complex molecule synthesis. Various strategies can be employed to achieve chemoselectivity, primarily by exploiting the differential reactivity of the aldehyde and ketone moieties.

Selective Nucleophilic Addition: The greater electrophilicity of the aldehyde group allows for selective reaction with a range of nucleophiles under carefully controlled conditions. For instance, Grignard reagents, organolithium compounds, and Wittig reagents can be directed to react preferentially with the aldehyde. masterorganicchemistry.comprinceton.eduyoutube.com The choice of reagent and reaction conditions, such as low temperatures, can enhance this selectivity.

A common strategy for achieving selectivity is the use of protecting groups. The more reactive aldehyde can be selectively protected, for example, as an acetal, allowing the ketone to undergo reaction. Subsequent deprotection then reveals the aldehyde for further transformation.

Selective Reduction: The reduction of this compound presents a classic case for chemoselectivity. Mild reducing agents, such as sodium borohydride (NaBH₄) at low temperatures, will preferentially reduce the aldehyde to a primary alcohol, leaving the ketone largely untouched. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), would typically reduce both carbonyls.

The following table illustrates the expected outcomes of selective reactions on this compound:

Reagent/Condition Target Carbonyl Expected Major Product
Wittig Reagent (Ph₃P=CH₂) Aldehyde 4-(2-Oxocyclopentyl)-1-pentene
Sodium Borohydride (NaBH₄), low temp. Aldehyde 4-(2-Oxocyclopentyl)butan-1-ol
Ethylene (B1197577) Glycol, cat. acid Aldehyde 2-(4-(2-Oxocyclopentyl)butyl)-1,3-dioxolane

Intramolecular Reaction Dynamics and Stereochemical Control

The 1,6-disposition of the carbonyl groups in this compound makes it an ideal substrate for intramolecular reactions, most notably the intramolecular aldol condensation. nih.govresearchgate.netyoutube.com This reaction, typically base- or acid-catalyzed, involves the formation of an enolate from one carbonyl, which then attacks the other carbonyl group, leading to the formation of a cyclic product.

In the case of this compound, enolization can occur at three possible α-positions: the α-carbon of the aldehyde, and the two α-carbons of the cyclopentanone ring. The formation of a six-membered ring is thermodynamically favored in intramolecular aldol reactions. nih.govresearchgate.net Thus, the enolate formed at the α-position of the butanal side chain is most likely to attack the ketone carbonyl, leading to a bicyclic β-hydroxy ketone. Subsequent dehydration would yield a bicyclic α,β-unsaturated ketone.

The stereochemical outcome of this cyclization is of significant interest. The formation of the new stereocenters is influenced by the transition state geometry of the cyclization. The chair-like transition state is generally favored, and the substituents will tend to occupy equatorial positions to minimize steric strain, thus influencing the relative stereochemistry of the product. harvard.edu Chiral catalysts can be employed to achieve enantioselective transformations. nih.gov

Radical Chemistry and Advanced Oxidation Pathways

Beyond ionic reactions, this compound can participate in reactions involving radical intermediates, opening up pathways for C-H bond activation and complex rearrangements.

Photocatalytic Hydrogen Atom Transfer in C-H Bond Activation

Photocatalytic hydrogen atom transfer (HAT) has emerged as a powerful tool for the functionalization of unactivated C-H bonds. nih.govnih.gov In the context of this compound, a photocatalyst, upon excitation with visible light, can abstract a hydrogen atom from the molecule to generate a carbon-centered radical. mdpi.com The site of hydrogen abstraction is dictated by the bond dissociation energy (BDE) of the C-H bonds. The C-H bond of the aldehyde is particularly susceptible to abstraction, leading to the formation of an acyl radical. Alternatively, HAT can occur at the α-positions of the ketone or along the alkyl chain.

Once formed, the carbon-centered radical can undergo a variety of transformations, such as addition to an acceptor molecule or further oxidation to a carbocation, which can then be trapped by a nucleophile. This allows for the introduction of new functional groups at positions that are not accessible through traditional ionic chemistry.

Low-Temperature Oxidation Mechanisms and Radical Intermediates

The low-temperature oxidation of aldehydes and ketones proceeds through radical chain mechanisms. wikipedia.org In the case of this compound, the initiation step would likely involve the abstraction of the aldehydic hydrogen to form an acyl radical. This radical can then react with molecular oxygen to form an acylperoxy radical. The acylperoxy radical can abstract a hydrogen atom from another molecule of the substrate to form a peroxy acid and another acyl radical, thus propagating the chain reaction.

At higher temperatures, the oxidation can become more complex, with the potential for C-C bond cleavage and the formation of a variety of smaller oxidation products. The cyclopentanone ring can also undergo oxidation, potentially leading to the formation of lactones through a Baeyer-Villiger-type oxidation.

Investigation of Rearrangement Processes (e.g., Dowd-Beckwith Rearrangement)

The Dowd-Beckwith rearrangement is a radical-mediated ring expansion of a cyclic ketone. nih.govrsc.org While the classical Dowd-Beckwith reaction involves a radical generated on a side chain that attacks the ketone, a related process could be envisaged for this compound. For instance, if a radical were generated at the δ-position of the butanal side chain (the carbon adjacent to the cyclopentanone ring), it could potentially add to the ketone carbonyl. The resulting bicyclic alkoxy radical could then undergo fragmentation to give a ring-expanded product.

However, the more likely radical rearrangement for this substrate would involve the acyl radical formed from the aldehyde. This acyl radical could potentially undergo decarbonylation to form an alkyl radical, which could then participate in other radical reactions. The specific reaction pathways would be highly dependent on the reaction conditions and the presence of other reagents. nih.gov

The following table summarizes the potential radical intermediates and their subsequent transformations:

Radical Intermediate Formation Method Potential Subsequent Reactions
Acyl Radical H-atom abstraction from aldehyde Decarbonylation, addition to O₂
α-Keto Radical H-atom abstraction from cyclopentanone Addition to O₂, cyclization
Alkyl Radical Decarbonylation of acyl radical Cyclization, intermolecular addition

Quantum Chemical Analysis of Electronic Structure and Energetics

A quantum chemical analysis of this compound would provide fundamental insights into its stability and reactivity. Such studies, while not specifically available for this compound, are common for other organic molecules.

Frontier Molecular Orbital Theory (HOMO-LUMO) Applications

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in Frontier Molecular Orbital (FMO) theory, which helps in understanding chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For related dicarbonyl compounds, these calculations are instrumental in predicting sites of nucleophilic or electrophilic attack. acs.org

Conformational Landscape and Stereoisomerism Analysis

Due to the presence of a chiral center at the carbon where the butyl group attaches to the cyclopentanone ring, and the flexibility of the butyl chain, this compound can exist in various conformations and as different stereoisomers. A computational analysis would involve mapping the potential energy surface to identify the most stable (lowest energy) conformations. Understanding the conformational landscape is crucial as it can significantly influence the molecule's physical properties and biological activity.

Molecular Electrostatic Potential and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, would further quantify its reactivity. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, providing information that is often difficult to obtain experimentally.

Transition State Theory and Potential Energy Surface Mapping

To understand a chemical reaction, such as an intramolecular aldol condensation which is plausible for a dicarbonyl compound like this compound, computational chemists map the potential energy surface. chemistrysteps.comlibretexts.org This involves locating the transition states—the highest energy points along the reaction pathway—that connect reactants to products. The structure and energy of these transition states are critical for determining the reaction mechanism and rate.

Kinetic and Thermodynamic Studies Using Density Functional Theory (DFT)

While the specific data for this compound is not available, the established methodologies in computational chemistry provide a clear framework for how such an investigation would be conducted. Future research may yet provide the specific computational and theoretical details for this compound.

In Silico Modeling of Catalytic Cycles

Computational modeling serves as a vital tool in elucidating the mechanisms of catalytic cycles involving this compound. Through techniques such as Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed, step-by-step understanding of how the molecule interacts with a catalyst.

Computational Screening and Rational Design Principles

Computational chemistry offers a platform for the high-throughput screening of molecules and the rational design of new chemical entities with desired properties.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of this compound is dictated by the presence of both an aldehyde and a ketone functional group. Computational methods can predict the relative reactivity of these two sites. mdpi.com By calculating parameters such as the electrostatic potential on the carbonyl carbons and the energies of the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to determine which carbonyl group is more susceptible to nucleophilic attack.

For example, a lower LUMO energy localized on the butanal carbonyl carbon would suggest that this site is more electrophilic and therefore more reactive towards nucleophiles compared to the cyclopentanone carbonyl. This information is invaluable for predicting the selectivity of reactions and designing experiments that favor the modification of one functional group over the other.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies investigate how modifications to the molecular structure of this compound influence its chemical reactivity. dntb.gov.uagrafiati.com Computational models can systematically alter the structure of the molecule, for instance, by introducing substituents on the cyclopentyl ring or changing the length of the butyl chain, and then calculate the resulting changes in reactivity parameters.

A hypothetical study might explore the effect of an electron-withdrawing group on the cyclopentyl ring. Computational analysis would likely predict an increase in the electrophilicity of the cyclopentanone carbonyl, potentially altering the selectivity of nucleophilic attack. These studies provide a rational basis for designing derivatives of this compound with tailored reactivity profiles.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govsourceforge.iost-andrews.ac.uk These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's optimized geometry. The predicted spectra can be used to aid in the assignment of experimental NMR data or to confirm the structure of the compound.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound, based on computational models.

AtomPredicted Chemical Shift (ppm)
Aldehyde C=O202.5
Ketone C=O215.3
CH adjacent to aldehyde45.1
CH₂ in butyl chain22.8, 29.5
CH on cyclopentyl ring40.7, 38.2, 24.6

Note: These are hypothetical values for illustrative purposes.

Infrared (IR) Vibrational Frequency Analysis

Computational chemistry can also simulate the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. researchgate.netmdpi.comresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. The predicted IR spectrum can be compared with experimental data to identify the compound and to understand the nature of its chemical bonds.

An illustrative table of key predicted IR vibrational frequencies for this compound is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)
Aldehyde C=O stretch1730
Ketone C=O stretch1745
C-H stretch (aldehyde)2720, 2820
C-H stretch (aliphatic)2850-2960

Note: These are hypothetical values for illustrative purposes.

Computational and Theoretical Investigations of 4 2 Oxocyclopentyl Butanal

Ultraviolet-Visible (UV-Vis) Absorption Maxima Calculations

The primary chromophores in 4-(2-Oxocyclopentyl)butanal are the two carbonyl groups (C=O), one in the cyclopentanone (B42830) moiety and the other in the aldehyde functional group. In saturated aldehydes and ketones, the most significant electronic transition in the near-UV region is the n → π* transition. priyamstudycentre.comlibretexts.org This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an antibonding π* molecular orbital associated with the carbonyl double bond. uzh.ch

The n → π* transition is characteristically weak in terms of absorption intensity (low molar absorptivity, ε) and typically occurs in the region of 270–300 nm for saturated aliphatic aldehydes and ketones. libretexts.orgmasterorganicchemistry.com The exact absorption maximum (λmax) can be influenced by the molecular structure and the solvent environment. researchgate.net

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for calculating the excited states of molecules and predicting their UV-Vis spectra. nih.gov Such calculations would typically involve geometry optimization of the ground state of this compound, followed by the calculation of vertical excitation energies to determine the λmax values for its electronic transitions.

Given the presence of two isolated carbonyl chromophores, the UV-Vis spectrum of this compound is expected to show a weak absorption band in the 280-300 nm range, characteristic of the n → π* transition for saturated ketones and aldehydes. priyamstudycentre.comlibretexts.org The cyclopentanone and butanal moieties are not conjugated, so their electronic transitions are expected to be largely independent and their absorption maxima would likely be very close to those of the individual parent compounds. For instance, saturated ketones typically exhibit n → π* transitions around 280 nm. priyamstudycentre.com

Table 4.4.3.1: Expected UV-Vis Absorption Maxima for Chromophores in this compound

ChromophoreType of TransitionExpected λmax (nm)Molar Absorptivity (ε)
Aldehyde (C=O)n → π~290Weak
Ketone (C=O)n → π~280Weak

Synthetic Utility of 4 2 Oxocyclopentyl Butanal in Advanced Organic Materials and Compounds

Role as a Versatile Synthetic Intermediate

4-(2-Oxocyclopentyl)butanal is a bifunctional molecule containing both an aldehyde and a ketone, making it a valuable and versatile intermediate in organic synthesis. The presence of these two carbonyl groups, separated by a flexible alkyl chain, allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.

The unique structure of this compound, featuring a ketone within a five-membered ring and an aldehyde at the terminus of a four-carbon side chain, makes it an ideal precursor for the synthesis of polycyclic systems. Intramolecular reactions, such as the aldol (B89426) condensation, can be employed to create fused ring structures.

Under basic or acidic conditions, the enolate of the cyclopentanone (B42830) can be generated, which can then attack the electrophilic aldehyde carbon. This intramolecular cyclization would lead to the formation of a bicyclic system containing a six-membered ring fused to the original five-membered ring. libretexts.orgyoutube.com The initial aldol addition product, a β-hydroxy ketone, can subsequently undergo dehydration to yield a more stable α,β-unsaturated ketone. The formation of five- and six-membered rings is generally favored in such cyclization reactions due to their inherent thermodynamic stability. libretexts.orglibretexts.org

Table 1: Potential Polycyclic Systems from this compound

Reaction Type Product Class Ring System

This table illustrates a potential application and is based on general principles of intramolecular reactions.

The dicarbonyl nature of this compound allows it to serve as a key building block in the synthesis of various heterocyclic compounds. Reactions with binucleophiles, which contain two nucleophilic centers, can lead to the formation of a wide array of nitrogen and oxygen-containing rings. nih.govnih.gov

For instance, reaction with ammonia (B1221849) or primary amines in the presence of a reducing agent can lead to the formation of piperidine (B6355638) derivatives through intramolecular reductive amination. Similarly, condensation with hydrazines can yield pyridazine-based structures. The synthesis of oxygen-containing heterocycles is also feasible; for example, reaction with diols under acidic conditions could lead to the formation of cyclic acetals, potentially bridging the two carbonyl groups under specific conditions to form complex bicyclic ethers. nih.govresearchgate.net

Table 2: Examples of Heterocyclic Scaffolds from this compound

Binucleophile Resulting Heterocycle Class
Ammonia/Primary Amines Piperidines
Hydrazine Pyridazines

This table provides hypothetical examples based on established reactivity of dicarbonyl compounds.

Beyond its use in constructing cyclic systems, this compound is a valuable intermediate for the synthesis of a variety of acyclic and monocyclic compounds with important functional groups. The differential reactivity of the aldehyde and ketone functionalities can be exploited to achieve selective transformations, leading to a range of value-added chemicals. These can include diols, amino alcohols, and carboxylic acids with a cyclopentyl moiety, which may find applications in polymers, pharmaceuticals, and agrochemicals. derpharmachemica.commdpi.com

Strategies for Derivatization and Further Functionalization

The chemical versatility of this compound is further highlighted by the numerous strategies available for its derivatization and functionalization.

The aldehyde and ketone groups in this compound can be readily transformed into other important functional groups.

Alcohols: Selective reduction of the more reactive aldehyde group can be achieved using mild reducing agents like sodium borohydride (B1222165) at low temperatures, yielding the corresponding primary alcohol while leaving the ketone intact. Stronger reducing agents, such as lithium aluminum hydride, will reduce both carbonyls to their respective alcohols, producing a diol.

Carboxylic Acids: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent, without affecting the ketone. This provides a route to cyclopentyl-substituted carboxylic acids. nih.gov

Amines: Reductive amination offers a direct pathway to introduce nitrogen into the molecule. wikipedia.orgmasterorganicchemistry.com Reaction with ammonia or a primary or secondary amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) can convert one or both carbonyl groups into amino groups. harvard.educommonorganicchemistry.comorganic-chemistry.org

Table 3: Derivatization of this compound

Reagent(s) Functional Group Transformation Product Type
NaBH4 (mild conditions) Aldehyde → Primary Alcohol Hydroxy-ketone
LiAlH4 Aldehyde → Primary Alcohol, Ketone → Secondary Alcohol Diol
KMnO4 or Jones Reagent Aldehyde → Carboxylic Acid Keto-acid

In multi-step syntheses, it is often necessary to protect one of the carbonyl groups in this compound to allow for selective reaction at the other. Aldehydes are generally more reactive towards nucleophiles than ketones. This difference in reactivity allows for the selective protection of the aldehyde group.

By reacting this compound with a diol, such as ethylene (B1197577) glycol, under acidic conditions, the aldehyde can be selectively converted to a cyclic acetal (B89532). chemistrysteps.comtotal-synthesis.com This acetal is stable under basic and nucleophilic conditions, effectively masking the aldehyde. youtube.comlibretexts.orglibretexts.org With the aldehyde protected, chemical transformations, such as Grignard reactions or reductions, can be carried out exclusively at the ketone position. Subsequent treatment with aqueous acid will then deprotect the acetal, regenerating the aldehyde functionality. This protection/deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

Integration into Multi-step Organic Syntheses

Contributions to the Synthesis of Architecturally Complex Natural Products

While not typically employed as a starting material in its isolated form, the carbon skeleton of this compound is a recurring motif in the retrosynthetic analysis of several classes of architecturally complex natural products, most notably the prostaglandins (B1171923) and jasmonates. These compounds share a common cyclopentanone core, and their syntheses often involve the strategic introduction of side chains, a process where a molecule with the structural attributes of this compound can be envisioned as a key, yet fleeting, intermediate.

A cornerstone in the synthesis of prostaglandins is the conjugate addition of side-chain precursors to a cyclopentenone ring. nih.govrsc.orglibretexts.org The retrosynthesis of prostaglandins such as PGE1 reveals a logical disconnection to a cyclopentenone precursor and the requisite side chains. nih.govnih.govacs.org One of the pivotal side chains can be conceptually derived from a four-carbon unit, which, prior to its elaboration into the final form, could exist as a butanal moiety attached to the cyclopentanone core.

For instance, in the renowned Corey synthesis of prostaglandins, a key strategic element involves the manipulation of side chains on a pre-formed cyclopentane (B165970) ring. organicchemistrydata.orgacs.org A hypothetical synthetic route could involve the Michael addition of a nucleophile to a cyclopentenone, followed by further transformations. If a four-carbon aldehyde-bearing nucleophile were employed, an intermediate structurally related to this compound would be generated. Subsequent olefination or reduction of the aldehyde would then lead to the desired side-chain structure.

Similarly, the biosynthesis and total synthesis of jasmonates, a class of plant hormones characterized by a cyclopentanone structure, often proceed through intermediates that bear a resemblance to this compound. researchgate.netchimia.chnih.govwikipedia.org The biosynthesis of jasmonic acid, for example, involves the cyclization of linolenic acid to form 12-oxophytodienoic acid, which contains a cyclopentenone ring with an octanoic acid side chain. nih.gov Synthetic approaches to methyl jasmonate have also utilized cyclopentenone precursors, with the side chains being introduced through various C-C bond-forming reactions. researchgate.netchimia.ch A retrosynthetic disconnection of the pentenyl side chain of methyl jasmonate could logically lead to a precursor bearing a butanal group at the C2 position of the cyclopentanone ring.

The following table illustrates the conceptual role of the this compound framework in the synthesis of these natural products.

Natural Product ClassKey Synthetic StrategyConceptual Intermediate
ProstaglandinsConjugate addition to cyclopentenoneThis compound derivative
JasmonatesSide-chain elaboration on a cyclopentanone coreThis compound derivative

Development of Novel Organic Materials with Tailored Properties

The presence of two distinct and reactive carbonyl groups makes this compound an intriguing candidate as a bifunctional monomer for the synthesis of novel organic materials. The differential reactivity of the aldehyde and ketone functionalities allows for the creation of polymers with unique architectures and tailored properties.

The aldehyde group, being generally more electrophilic than the ketone, can undergo selective reactions such as Schiff base formation, Wittig reactions, or aldol condensations under milder conditions. acs.orgnih.gov This allows for the initial formation of a polymer backbone or the attachment of the monomer to a pre-existing polymer chain, leaving the ketone functionality intact for subsequent modifications. These ketone-functionalized polymers can then serve as versatile platforms for further chemical transformations, enabling the introduction of a wide range of functional groups. nih.govresearchgate.net

For example, the aldehyde could be used in a polycondensation reaction with a diamine to form a polyimine, with the cyclopentanone rings as pendant groups. These pendant ketones could then be used for cross-linking reactions to enhance the thermal and mechanical stability of the material, or they could be functionalized to introduce specific properties such as chirality, photoresponsiveness, or metal-binding capabilities.

The bifunctional nature of this compound also opens up possibilities for the synthesis of cyclopolymers. iupac.org Under specific polymerization conditions, both the aldehyde and the ketone could potentially participate in the polymerization process, leading to the formation of polymers with cyclopentane units incorporated into the main chain. Such polymers could exhibit unique conformational properties and thermal stability due to the rigid cyclic structures. The use of cyclopentane and its derivatives in the production of plastics and other synthetic materials is an established field. haltermann-carless.commarcorubber.com

The table below outlines potential polymerization strategies utilizing this compound and the resulting material properties.

Polymerization StrategyReactive Group(s)Potential Polymer ArchitectureTailored Properties
Selective PolycondensationAldehydeLinear polymer with pendant cyclopentanone groupsPost-polymerization functionalization, cross-linking
Step-growth PolymerizationAldehyde and KetoneCross-linked networkHigh thermal stability, mechanical strength
CyclopolymerizationAldehyde and KetonePolymer with cyclopentane units in the backboneEnhanced rigidity, specific conformational properties

While the direct polymerization of this compound has not been extensively reported, the principles of polymer chemistry suggest its significant potential as a bifunctional monomer. The ability to create polymers with a high density of reactive ketone functionalities provides a powerful tool for the design of advanced organic materials with precisely controlled structures and properties. researchgate.netnih.govgoogle.com

Future Research Directions and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthetic Pathways

Future research will increasingly prioritize the development of "green" synthetic routes to 4-(2-Oxocyclopentyl)butanal that minimize environmental impact. This involves moving away from traditional methods that may rely on harsh reagents or produce significant waste. A key focus will be the utilization of renewable feedstocks and biocompatible processes.

One promising strategy is the catalytic coupling of bio-based precursors, such as bioethanol, to form the carbon skeleton of the target molecule. mdpi.com The use of agricultural and industrial waste residues, which are rich in cellulose (B213188) and hemicellulose, as starting materials is a particularly attractive option for economical and sustainable production. mdpi.com Research efforts could focus on developing multi-step enzymatic or chemo-enzymatic pathways that operate under mild conditions, such as ambient temperature and pressure in aqueous media.

Key Research Objectives for Sustainable Synthesis:

Renewable Feedstocks: Investigating the conversion of biomass-derived materials, like furfural (B47365) or levulinic acid, into precursors for this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste.

Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing processes that require less energy input, potentially through photochemistry or microwave-assisted synthesis.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to the efficient synthesis of this compound. Future research will focus on designing and implementing novel catalytic systems that offer superior performance in terms of activity, selectivity, and recyclability.

Heterogeneous catalysts are of particular interest due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst reuse. Recent breakthroughs include the development of graphitic carbon nitride (GAC) catalysts featuring dual metal cores, such as copper ions, which can facilitate complex cross-coupling reactions with high efficiency. sciencedaily.com These catalysts have demonstrated the potential to significantly lower the carbon footprint compared to conventional systems. sciencedaily.com The precise control over the catalyst's structural architecture allows for adaptable and dynamic behavior during reactions, enhancing selectivity. sciencedaily.com

Another promising area is the use of nanocatalysts and single-atom catalysts, which offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity.

Table 1: Comparison of Catalytic Systems for Organic Synthesis

Catalyst TypeAdvantagesResearch Focus for this compound Synthesis
Homogeneous Catalysts High activity and selectivity.Development of easily recoverable and recyclable versions.
Heterogeneous Catalysts Easy separation and reuse, enhanced stability.Design of structured catalysts with well-defined active sites.
Biocatalysts (Enzymes) High specificity, mild reaction conditions, biodegradable.Enzyme engineering to tailor selectivity for specific synthetic steps.
Nanocatalysts High surface area, unique electronic properties.Control of particle size and shape to optimize catalytic performance.

Advancements in Real-time Spectroscopic Characterization Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization. Future research will leverage advanced, real-time spectroscopic techniques to monitor reactions as they occur. This in-situ analysis provides valuable kinetic and mechanistic data that is often missed by traditional offline methods.

Techniques such as Process Analytical Technology (PAT), which incorporates methods like Fourier-transform infrared (FTIR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products in real-time. mdpi.com This allows for precise control over reaction parameters to maximize yield and minimize byproduct formation. Combining these methods with mass spectrometry (GC-MS) can provide a comprehensive picture of the reaction progress. mdpi.com

The development of automated continuous flow synthesis platforms integrated with online analytical tools represents a significant step forward. These systems enable rapid screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic protocols.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For the synthesis of this compound, AI can be employed in several ways:

Retrosynthesis Planning: AI algorithms can propose novel and efficient synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov

Reaction Outcome Prediction: Machine learning models can predict the yield and selectivity of a reaction under different conditions (e.g., catalyst, solvent, temperature), thereby minimizing the need for extensive experimental screening. researchgate.neteurekalert.org

Catalyst Discovery: AI can accelerate the discovery of new catalysts by predicting the catalytic activity of novel materials, guiding researchers toward the most promising candidates.

By integrating AI with automated synthesis platforms, researchers can create autonomous systems that can design, execute, and optimize chemical reactions with minimal human intervention, significantly accelerating the pace of discovery.

Interdisciplinary Approaches Combining Synthetic Chemistry with Materials Science and Engineering

The unique bifunctional nature of this compound makes it an interesting building block for the creation of advanced materials. Future research will benefit from interdisciplinary collaborations between synthetic chemists, materials scientists, and engineers to explore these possibilities.

The aldehyde and ketone functionalities can be selectively modified to create polymers with tailored properties. For instance, the compound could serve as a cross-linking agent in the development of novel hydrogels or elastomers. Its rigid cyclopentyl core could be incorporated into polymer backbones to enhance thermal stability or create specific three-dimensional structures, a concept known as "escaping from flatland" in medicinal chemistry that has broader applications in materials science. researchgate.net

Potential areas of interdisciplinary research include:

Polymer Chemistry: Using this compound as a monomer or cross-linker to synthesize new polymers with unique mechanical, thermal, or optical properties.

Biomaterials: Functionalizing the molecule to create biocompatible materials for applications in drug delivery or tissue engineering.

Surface Chemistry: Grafting derivatives of the compound onto surfaces to modify their properties, such as hydrophobicity or reactivity.

This collaborative approach will be essential for translating fundamental chemical synthesis into tangible technological innovations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.